molecular formula C18H19N5O2 B2902119 3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-16-9

3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2902119
CAS No.: 923461-16-9
M. Wt: 337.383
InChI Key: WGFAFDKZUJBAGJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzyl group (a phenyl ring attached to a methylene group), which is substituted with two methyl groups at the 2 and 5 positions . The imidazo[2,1-f]purine-2,4(3H,8H)-dione part of the molecule suggests the presence of an imidazole ring fused with a purine ring, which is a key component of many biological molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of the various substituents on the rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on the exact structure and the conditions under which it is used. The benzyl group might undergo electrophilic aromatic substitution reactions, while the imidazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the imidazole ring might make the compound more polar and therefore more soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it does have biological activity, it could potentially be used in the development of new drugs or other therapeutic agents .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-5-6-11(2)13(7-10)9-23-16(24)14-15(21(4)18(23)25)20-17-19-12(3)8-22(14)17/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFAFDKZUJBAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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